molecular formula C17H15NO B3173234 4-Methyl-2-(1-naphthyloxy)aniline CAS No. 946774-61-4

4-Methyl-2-(1-naphthyloxy)aniline

Cat. No.: B3173234
CAS No.: 946774-61-4
M. Wt: 249.31 g/mol
InChI Key: INWVWUGIXBDTNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-naphthyloxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-naphthyloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methyl-2-(1-naphthyloxy)aniline is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-naphthyloxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as proteins or enzymes, involved in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1-naphthyloxy)phenol
  • 4-Methyl-2-(1-naphthyloxy)benzene

Uniqueness

4-Methyl-2-(1-naphthyloxy)aniline is unique due to the presence of both a naphthyloxy group and an aniline moiety in its structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the naphthyloxy group can influence the electronic properties of the aniline ring, affecting its reactivity in various chemical reactions.

Properties

IUPAC Name

4-methyl-2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-9-10-15(18)17(11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVWUGIXBDTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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